molecular formula C25H30N2O2 B11385297 2-[4-(Benzyloxy)phenyl]-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

2-[4-(Benzyloxy)phenyl]-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Cat. No.: B11385297
M. Wt: 390.5 g/mol
InChI Key: HYTVWBYSTYPELS-UHFFFAOYSA-N
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Description

2-[4-(Benzyloxy)phenyl]-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure features a benzyloxy group attached to a phenyl ring, which is further connected to a diazatricyclic core, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Benzyloxy)phenyl]-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves multiple steps:

    Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of benzyl alcohol with a phenyl halide under basic conditions to form the benzyloxyphenyl intermediate.

    Cyclization to Form the Diazatricyclic Core: The intermediate undergoes a cyclization reaction with appropriate reagents to form the diazatricyclic core. This step often requires the use of strong acids or bases and elevated temperatures.

    Introduction of the Diethyl Groups: The final step involves the alkylation of the diazatricyclic core to introduce the diethyl groups at the 5 and 7 positions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzyloxy group can undergo oxidation to form benzaldehyde or benzoic acid derivatives.

    Reduction: The compound can be reduced at various positions, particularly at the carbonyl group, to form alcohol derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are commonly employed.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro, sulfonyl, and halogenated derivatives of the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, 2-[4-(Benzyloxy)phenyl]-5,7-diethyl-1,3-diazatricyclo[3311~3,7~]decan-6-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of neurology and oncology.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. The compound’s structure allows for modifications that can enhance its activity and selectivity towards specific biological targets, making it a promising candidate for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 2-[4-(Benzyloxy)phenyl]-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets. The benzyloxy group and the diazatricyclic core are key to its activity, allowing it to bind to and modulate the function of proteins and enzymes. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(Methoxy)phenyl]-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one: Similar structure but with a methoxy group instead of a benzyloxy group.

    2-[4-(Ethoxy)phenyl]-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one: Similar structure but with an ethoxy group instead of a benzyloxy group.

    2-[4-(Hydroxy)phenyl]-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one: Similar structure but with a hydroxy group instead of a benzyloxy group.

Uniqueness

The uniqueness of 2-[4-(Benzyloxy)phenyl]-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one lies in its benzyloxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological targets and can be modified to tune its activity and selectivity.

This detailed article provides a comprehensive overview of 2-[4-(Benzyloxy)phenyl]-5,7-diethyl-1,3-diazatricyclo[3311~3,7~]decan-6-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C25H30N2O2

Molecular Weight

390.5 g/mol

IUPAC Name

5,7-diethyl-2-(4-phenylmethoxyphenyl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one

InChI

InChI=1S/C25H30N2O2/c1-3-24-15-26-17-25(4-2,23(24)28)18-27(16-24)22(26)20-10-12-21(13-11-20)29-14-19-8-6-5-7-9-19/h5-13,22H,3-4,14-18H2,1-2H3

InChI Key

HYTVWBYSTYPELS-UHFFFAOYSA-N

Canonical SMILES

CCC12CN3CC(C1=O)(CN(C2)C3C4=CC=C(C=C4)OCC5=CC=CC=C5)CC

Origin of Product

United States

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